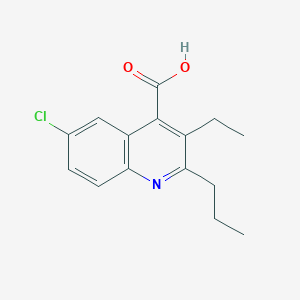

6-chloro-3-ethyl-2-propyl-4-quinolinecarboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of 6-chloro-3-ethyl-2-propyl-4-quinolinecarboxylic acid derivatives involves multiple steps, starting from readily available materials. For instance, 3-substituted octahydrobenzo[g]quinolines, important intermediates, are synthesized through a short, efficient process suitable for large-scale manufacturing, starting from 1,6-dimethoxynaphthalene and ethoxymethylenecyanoacetic acid ethyl ester (Bänziger, Cercus, Stampfer, & Sunay, 2000). Additionally, novel synthesis methods for quinoline derivatives involve one-pot operations that tolerate a wide range of substituents, demonstrating the versatility and efficiency of these synthetic approaches (Li, Wang, & Zou, 2017).

Molecular Structure Analysis

The molecular structure of quinoline derivatives is often characterized by the presence of a quinoline nucleus with various substituents that influence the compound's chemical behavior and activity. For example, the structure of ethyl 6-chloro-2-eth-oxy-quinoline-4-carboxylate features an intramolecular C-H⋯O hydrogen bond forming an S(6) graph-set motif, with the molecule being essentially planar (Bouzian, Karrouchi, Anouar, Bouhfid, Arshad, & Essassi, 2019).

Chemical Reactions and Properties

Quinoline derivatives undergo a variety of chemical reactions, reflecting their reactivity and potential for further modification. For example, the Vilsmeier-Haack reaction has been used to synthesize novel quinoline derivatives, demonstrating their susceptibility to electrophilic substitution and the possibility of introducing diverse functional groups (Ibrahim, Hassanin, Abbas, & Badran, 2013).

Wissenschaftliche Forschungsanwendungen

Quinoline Derivatives and Their Applications

Quinoline and its derivatives have been extensively studied for their diverse applications across various fields of scientific research. While the exact compound "6-chloro-3-ethyl-2-propyl-4-quinolinecarboxylic acid" was not directly referenced, understanding the applications and research around quinoline derivatives can provide insights into the potential areas of interest for similar compounds.

Anticorrosive Applications

Quinoline derivatives demonstrate effectiveness as anticorrosive materials due to their high electron density and ability to form stable chelating complexes with metallic surfaces. This property is particularly useful in protecting metals against corrosion, highlighting their potential in industrial applications and material science (Verma et al., 2020).

Biotechnological Applications

Quinoline derivatives are also explored in biotechnological applications, including their use as microbial inhibitors in biorenewable chemical production. Their inhibitory effects on microbes, akin to those of carboxylic acids used as food preservatives, are of interest for developing robust microbial strains for industrial processes (Jarboe et al., 2013).

Environmental and Soil Science

The sorption behavior of veterinary pharmaceuticals, which may include quinoline derivatives, in soils has been reviewed, indicating a wide range of mobility and highlighting the significant role of hydrophobicity-independent mechanisms such as cation exchange and surface complexation in their adsorption processes. This suggests potential environmental impacts and considerations for the use of such compounds (Tolls, 2001).

Eigenschaften

IUPAC Name |

6-chloro-3-ethyl-2-propylquinoline-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16ClNO2/c1-3-5-12-10(4-2)14(15(18)19)11-8-9(16)6-7-13(11)17-12/h6-8H,3-5H2,1-2H3,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHPNQMCPAPXSBS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=NC2=C(C=C(C=C2)Cl)C(=C1CC)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.74 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Chloro-3-ethyl-2-propyl-4-quinolinecarboxylic acid | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[5-(2,5-dichlorophenyl)-2-furyl]-2-phenylacrylonitrile](/img/structure/B5558167.png)

![N-(4-{[2-(ethylamino)-6-methyl-4-pyrimidinyl]amino}phenyl)-2,2-dimethylpropanamide](/img/structure/B5558168.png)

![4-[4-(4-morpholinyl)-1-phthalazinyl]phenol](/img/structure/B5558187.png)

![3-({4-[6-(3-methyl-1H-pyrazol-1-yl)-3-pyridazinyl]-1-piperazinyl}carbonyl)-2H-chromen-2-one](/img/structure/B5558200.png)

![2-(3-methoxypropyl)-9-(3-phenyl-1,2,4-oxadiazol-5-yl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5558222.png)

![6-methyl-2-[(3-methylphenyl)amino]-4-pyrimidinecarboxylic acid](/img/structure/B5558227.png)

![N-(4-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)acetamide](/img/structure/B5558235.png)

![1-{[3-(3-chlorophenyl)-1-methyl-1H-pyrazol-4-yl]methyl}-4-phenyl-4-piperidinol](/img/structure/B5558241.png)

![N-(6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-ylmethyl)-2-(4-ethyl-5-oxo-3-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetamide](/img/structure/B5558247.png)

![N'-{[5-(4-bromophenyl)-2-furyl]methylene}-4-nitrobenzohydrazide](/img/structure/B5558249.png)